molecular formula C16H17N3O4S B1668389 Cephalexin CAS No. 15686-71-2

Cephalexin

Cat. No. B1668389
CAS RN: 15686-71-2
M. Wt: 347.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-UHFFFAOYSA-N
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Description

Cephalexin is a first-generation cephalosporin antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

Cephalexin can be synthesized from 7-aminodeacetoxycephalosporanic acid (7-ADCA) and d-phenylglycine methyl ester (PGME) using immobilized penicillin G acylase (IPGA) as a catalyst in a suspension aqueous solution system . The reactant 7-ADCA and product Cephalexin are mainly present as solid particles .


Molecular Structure Analysis

Cephalexin has a molecular formula of C16H17N3O4S and a molecular weight of 347.4 g/mol . The N–H⋯O and O–H⋯O hydrogen bonding interactions among the Cephalexin, acidic guest molecules, and water molecules play a crucial role in the packing motifs of crystal stabilization .


Chemical Reactions Analysis

Cephalexin has been studied for its reactivity to radical attack, particularly with hydroxyl radicals . The reaction between hydroxyl radicals and Cephalexin can lead to degradation byproducts .


Physical And Chemical Properties Analysis

Cephalexin has a molecular formula of C16H17N3O4S and a molecular weight of 347.4 g/mol . It is a semisynthetic first-generation cephalosporin antibiotic having methyl and beta- (2R)-2-amino-2-phenylacetamido groups at the 3- and 7- of the cephem skeleton, respectively .

Scientific Research Applications

Treatment of Pharmaceutical Effluent

A study by Saravanane et al. (2001) explored the use of cephalexin in treating pharmaceutical effluent. This research focused on using bioaugmentation in an anaerobic fluidized bed reactor to treat effluent from cephalexin manufacturing, which poses a high chemical oxygen demand. The study demonstrated that bioaugmentation could effectively reduce these pollutants, providing a potential solution for managing industrial waste.

Environmental and Microbial Impact

Research by Damborg et al. (2011) showed that cephalexin usage in dogs for treating pyoderma can lead to the selection of antibiotic-resistant Escherichia coli strains. This finding highlights the environmental and microbial impact of antibiotic usage, particularly in promoting antibiotic resistance.

Degradation and Antimicrobial Activity

A study conducted by Cordeiro et al. (2021) investigated the degradation of cephalexin using ultraviolet irradiation. This study is significant as it provides insights into the environmental fate of cephalexin and the effectiveness of UV treatment in reducing its antimicrobial activity, which is crucial for mitigating its impact on water systems.

Advanced Drug Detection Methods

Research by Kumari and Chandra (2023) focused on developing a novel method for the sensitive detection of cephalexin in pharmaceutical formulations. They created a trimetallic dendritic nanostructure for ultrasensitive detection, demonstrating an innovative approach to drug analysis and quality control.

Environmental Adsorption Studies

A study by Xiong et al. (2020) developed activated carbon from Amygdalus pedunculata shells for the removal of cephalexin from the environment. This research is crucial for understanding how to mitigate the environmental impact of antibiotics like cephalexin, especially in preventing bacterial resistance in natural ecosystems.

Advanced Treatment Techniques

Sierra et al. (2020) presented data on removing cephalexin from water using hydrogen peroxide and simulated sunlight radiation. This study is vital for environmental science, offering a novel approach to treating antibiotic-contaminated water.

Safety And Hazards

Cephalexin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

The future of antibiotics like Cephalexin lies in the research and development of antibiotic resistance breakers (ARBs), which can re-sensitize resistant bacteria to antibiotics . This is a promising avenue of research for tackling the antimicrobial resistance crisis .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105879-42-3 (mono-hydrochloride, mono-hydrate), 105879-42-3 (mono-hydrochloride,mono-hydrate), 23325-78-2 (mono-hydrate), 38932-40-0 (mono-hydrochloride salt), 66905-57-5 (di-hydrate)
Record name Cephalexin [USAN:BAN]
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DSSTOX Substance ID

DTXSID9022780
Record name Cephalexin
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Molecular Weight

347.4 g/mol
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Physical Description

Solid
Record name Cephalexin
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Solubility

10mg/mL, SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER, 2.97e-01 g/L
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Mechanism of Action

Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death., CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/, CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/
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Product Name

Cephalexin

Color/Form

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS RN

15686-71-2
Record name Cephalexin
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Record name CEPHALEXIN ANHYDROUS
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Melting Point

326.8 °C
Record name Cephalexin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76,400
Citations
RS Griffith - Postgraduate medical journal, 1983 - europepmc.org
… Cephalexin does not penetrate into the host tissue cells, which probably accounts for its low … or metabolism of cephalexin during its sojourn in the body fluids. Cephalexin is rapidly …
Number of citations: 41 europepmc.org
TM Speight, RN Brogden, GS Avery - Drugs, 1972 - Springer
… Synopsis: Cephalexin 2 is an orally active semisynthetic … of cephalexin are the same as the substituents on the penicillin nucleus (6-amino penicillanic acid) of ampicillin. Cephalexin is …
Number of citations: 58 link.springer.com
T Sakane, M Akizuki, M Yoshida… - Journal of pharmacy …, 1991 - academic.oup.com
The aim of the present study has been to confirm the existence of a transport pathway for a drug (cephalexin) to the cerebrospinal fluid (CSF) directly from the nasal cavity, by comparing …
Number of citations: 208 academic.oup.com
EA Noman, A Al-Gheethi, RMSR Mohamed… - Journal of Hazardous …, 2021 - Elsevier
In this article, the removal of cephalexin (CFX) antibiotic from non-clinical environment is reviewed. Adsorption and photocatalytic degradation techniques are widely used to remove …
Number of citations: 30 www.sciencedirect.com
JR Anacona, I Rodriguez - Journal of Coordination Chemistry, 2004 - Taylor & Francis
… The interactions of cephalexin (Hcepha) with transition and d 10 … spectra of the complexes suggest that cephalexin behaves as a … and characterization of metal complexes of cephalexin. …
Number of citations: 103 www.tandfonline.com
WE Wick - Applied Microbiology, 1967 - Am Soc Microbiol
… , has been assigned the generic name cephalexin, 7-(D-ca-… cephalexin does not equal that of cephaloglycin. However, excellent oral absorption and lack of serumbinding of cephalexin …
Number of citations: 148 journals.asm.org
TF Herman, MF Hashmi - StatPearls [Internet], 2023 - ncbi.nlm.nih.gov
… Cephalexin is commonly utilized in the treatment of urinary tract infections, respiratory infections, otitis media, bone infections caused by Staphylococcus aureus or Proteus …
Number of citations: 10 www.ncbi.nlm.nih.gov
GJ Moran, A Krishnadasan, WR Mower… - Jama, 2017 - jamanetwork.com
… , the use of cephalexin plus trimethoprim-sulfamethoxazole compared to cephalexin alone did … favoring cephalexin plus trimethoprim-sulfamethoxazole, further research may be needed. …
Number of citations: 91 jamanetwork.com
DJ Pallin, WD Binder, MB Allen… - Clinical infectious …, 2013 - academic.oup.com
… We used higher, weight-based doses and matched cephalexin and study drug scheduling (… to cephalexin conferred no benefit relative to therapy with cephalexin alone in the outpatient …
Number of citations: 158 academic.oup.com
R Ghafelehbashi, I Akbarzadeh, MT Yaraki… - International journal of …, 2019 - Elsevier
… In this study, optimized cephalexin-loaded niosomal … The antibacterial properties of cephalexin-loaded niosome … cephalexin) to 4 µg/mL (cephalexin-loaded niosome) and from 4 …
Number of citations: 115 www.sciencedirect.com

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